Cyclobutyl 4-(piperidinomethyl)phenyl ketone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Name
The systematic nomenclature of cyclobutyl 4-(piperidinomethyl)phenyl ketone follows the established International Union of Pure and Applied Chemistry guidelines for organic compound naming, which prioritize the identification of principal functional groups and their systematic description. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is officially designated as cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone, a name that systematically describes each structural component and their connectivity within the molecular framework. The systematic name construction begins with the identification of the ketone functional group as the principal functionality, indicated by the "methanone" suffix, followed by the systematic description of the two substituents attached to the carbonyl carbon. The cyclobutyl portion represents a four-membered saturated carbocyclic ring directly attached to the carbonyl carbon, while the phenyl ring bears a piperidin-1-ylmethyl substituent at the para position, creating the complete systematic description.
The International Union of Pure and Applied Chemistry naming convention for this compound reflects the hierarchical approach to organic nomenclature, where the longest carbon chain containing the principal functional group serves as the parent structure. In this specific case, the methanone designation indicates that the carbonyl group serves as the central organizing feature around which the two major substituents are arranged. The systematic inclusion of positional descriptors and the complete specification of heterocyclic ring systems ensures unambiguous identification of this complex molecular structure within the broader context of organic chemical nomenclature.
Registry Numbers and Chemical Identifiers
The chemical registry system provides multiple standardized identification numbers that serve as unique molecular fingerprints for this compound across various databases and regulatory frameworks. The Chemical Abstracts Service registry number for this compound is 898775-73-0, which serves as the primary identifier within the Chemical Abstracts Service database system and facilitates cross-referencing across multiple chemical information platforms. The PubChem Compound Identifier for this molecule is 24724321, providing direct access to comprehensive chemical information within the National Center for Biotechnology Information PubChem database. Additional regulatory and database identifiers include the Distributed Structure-Searchable Toxicity identifier DTXSID80642720, which connects the compound to Environmental Protection Agency computational toxicology databases.
Properties
IUPAC Name |
cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDFANUWRYHSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642720 | |
| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-73-0 | |
| Record name | Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl 4-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(piperidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-(piperidinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Medicinal Chemistry
Cyclobutyl 4-(piperidinomethyl)phenyl ketone has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of cyclobutyl compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human breast cancer cells and induce apoptosis through mechanisms involving protein tyrosine kinase inhibition .
- Analgesic and Anti-inflammatory Effects : Compounds with similar structures have been explored for their analgesic properties, suggesting potential applications in pain management and inflammation reduction.
Biochemical Probes
The compound serves as a biochemical probe for studying enzyme interactions and protein-ligand binding. Its structure allows it to interact with specific enzymes, potentially leading to insights into enzyme mechanisms and pathways involved in disease processes .
Industrial Applications
The industrial utility of this compound lies in its role as an intermediate in organic synthesis. It can be used to develop new materials or chemical processes that require complex organic molecules. Additionally, it may find applications in the production of pharmaceuticals and agrochemicals due to its diverse functional groups .
Case Study 1: Anticancer Activity Assessment
A study focused on cyclobutyl derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. The research highlighted that structural modifications could enhance bioactivity and selectivity towards cancer cells, emphasizing the importance of the piperidinyl group in improving therapeutic efficacy.
Case Study 2: Enzyme Inhibition
Another investigation into related compounds revealed their ability to inhibit specific signaling pathways associated with cancer progression. This suggests that this compound may similarly affect these pathways, providing a potential avenue for cancer treatment development.
Mechanism of Action
The mechanism of action of cyclobutyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Analogs with Modified Amine Substituents
Key Findings:
- Solubility: Thiomorpholine’s sulfur atom may improve aqueous solubility compared to piperidine analogs, though direct data is absent .
- Basicity: 4-Methylpiperazine introduces an additional nitrogen, likely enhancing basicity and interaction with acidic reagents .
Cycloalkyl Group Variations
Table 2: Analogs with Modified Cycloalkyl Groups
Key Findings:
- Ring Strain and Reactivity: Cyclobutyl phenyl ketone exhibits higher reactivity in sodium borohydride reductions (rate = 0.23) compared to cyclopropyl analogs (rate = 0.12), attributed to reduced angular strain . However, cyclopentyl derivatives (rate = 0.36) are more reactive than cyclobutyl, suggesting an optimal balance between strain and stability. Unexpectedly, cyclohexyl analogs (rate = 0.25) are slower than cyclopentyl, possibly due to conformational effects .
- Synthetic Accessibility: Cyclobutyl ketones are less tolerant of electron-rich substituents in NY cyclization compared to cyclopentyl or cyclohexyl derivatives .
Reactivity in Reduction Reactions
Table 3: Reduction Rates with Sodium Borohydride (0°C)
| Substrate | Relative Rate Constant |
|---|---|
| Acetophenone | 1.00 (reference) |
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
Insights:
- The piperidinomethyl substituent in this compound may further modulate reactivity. The electron-donating nature of piperidine could destabilize the ketone carbonyl, accelerating reduction, but steric hindrance might counteract this effect.
Biological Activity
Cyclobutyl 4-(piperidinomethyl)phenyl ketone is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, potential therapeutic applications, and underlying mechanisms of action.
Structure and Synthesis
This compound can be synthesized through the Mannich reaction, which involves the condensation of cyclobutanone, piperidine, and an appropriate aldehyde or ketone. The resulting structure incorporates a cyclobutyl moiety and a piperidinomethyl group, which are pivotal for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that compounds derived from Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of human breast cancer (MCF-7), lung carcinoma (A-549), and hepatocellular carcinoma (HepG2) cells .
- Antimicrobial Properties : Mannich bases have also been reported to possess antibacterial and antifungal activities. The structural features of this compound may contribute to its effectiveness against specific pathogens .
- Mechanisms of Action : The cytotoxicity observed in Mannich bases is often attributed to their ability to interfere with cellular mechanisms such as DNA synthesis and repair, mitochondrial function, and enzyme inhibition. For instance, some derivatives have been shown to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Cytotoxicity Assays : A comparative study on various Mannich bases revealed that certain derivatives exhibited IC50 values lower than 10 μg/mL against MCF-7 and A-549 cell lines. The most active compounds were those with specific substitutions on the phenyl ring .
- Antimicrobial Testing : In vitro tests demonstrated that cyclobutyl derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential as therapeutic agents in infectious diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicated that the presence of a piperidine ring significantly enhances biological activity. Variations in substituents on the phenyl ring were found to modulate potency against cancer cell lines .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines/Pathogens | IC50 Values (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | <10 | Inhibition of DNA topoisomerase I |
| A-549 | <10 | Induction of apoptosis | |
| Antimicrobial | Gram-positive bacteria | - | Disruption of cell membrane integrity |
| Gram-negative bacteria | - | Inhibition of protein synthesis |
Q & A
Basic Questions
Q. What are the established synthetic routes for Cyclobutyl 4-(piperidinomethyl)phenyl ketone, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a 4-(chloromethyl)phenyl ketone intermediate reacts with piperidine under basic conditions (e.g., sodium hydroxide) to introduce the piperidinomethyl group. Subsequent cyclobutylation may involve Friedel-Crafts acylation or Grignard reactions. Key conditions include anhydrous solvents (e.g., THF or DCM) and controlled temperature to avoid side reactions .
- Critical Parameters : Reaction progress should be monitored via TLC or HPLC. Purification often requires column chromatography using silica gel and non-polar solvents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Techniques :
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680 cm⁻¹ confirms the ketone moiety .
- NMR :
- ¹H NMR : Distinct signals for cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and piperidinomethyl protons (δ 2.5–3.5 ppm, integrating for six protons).
- ¹³C NMR : A ketone carbonyl signal at ~200–210 ppm .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 243.35 g/mol for pyrrolidine analogs, adjusted for piperidine substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
